![molecular formula C25H19N5O2 B4393093 13-(furan-2-ylmethyl)-17-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B4393093.png)
13-(furan-2-ylmethyl)-17-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Overview
Description
“13-(furan-2-ylmethyl)-17-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[87003,8011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one” is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “13-(furan-2-ylmethyl)-17-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one” typically involves multi-step organic reactions. Key steps may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylethyl group: This step may involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Construction of the tetracyclic core: This complex step likely involves multiple cyclization reactions, possibly using transition metal catalysts or other specialized reagents.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising efficiency.
Purification techniques: Utilizing methods such as chromatography or recrystallization to obtain the desired compound in pure form.
Chemical Reactions Analysis
Types of Reactions
“13-(furan-2-ylmethyl)-17-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other derivatives.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, “13-(furan-2-ylmethyl)-17-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, “this compound” could be investigated for its therapeutic potential. Its interactions with biological targets may lead to the development of new pharmaceuticals.
Industry
In industry, this compound may find applications in the production of specialty chemicals or materials. Its unique properties could be exploited in various industrial processes.
Mechanism of Action
The mechanism of action of “13-(furan-2-ylmethyl)-17-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “13-(furan-2-ylmethyl)-17-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one” include other tetracyclic compounds with furan and phenylethyl groups. Examples may include:
Tetracyclic furan derivatives: Compounds with similar tetracyclic cores and furan rings.
Phenylethyl-substituted compounds: Compounds with phenylethyl groups attached to various ring systems.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and tetracyclic structure. This combination imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
13-(furan-2-ylmethyl)-17-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O2/c31-25-21-22-24(28-20-11-5-4-10-19(20)27-22)30(13-12-17-7-2-1-3-8-17)23(21)26-16-29(25)15-18-9-6-14-32-18/h1-11,14,16H,12-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDAOIAGBRRBDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C4=NC5=CC=CC=C5N=C42)C(=O)N(C=N3)CC6=CC=CO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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